molecular formula C21H23N3O3S B10976647 N-[4-(methylsulfanyl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-[4-(methylsulfanyl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B10976647
M. Wt: 397.5 g/mol
InChI Key: YLOPFYXSWDECDR-UHFFFAOYSA-N
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Description

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(METHYLSULFANYL)BENZYL]ACETAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and a benzylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(METHYLSULFANYL)BENZYL]ACETAMIDE typically involves multiple steps. One common approach is the reaction of 3-isopropyl-1,2,4-oxadiazole with 4-hydroxyphenylacetic acid to form the phenoxy intermediate. This intermediate is then reacted with 4-(methylsulfanyl)benzylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(METHYLSULFANYL)BENZYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy and benzylacetamide moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for nucleophilic substitution typically involve bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to various reduced derivatives.

Scientific Research Applications

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(METHYLSULFANYL)BENZYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(METHYLSULFANYL)BENZYL]ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring and phenoxy group are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • 2-(1,2,4-Oxadiazol-5-yl)anilines
  • 3-Nitro-5-amino-1,2,4-oxadiazole

Uniqueness

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[4-(METHYLSULFANYL)BENZYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H23N3O3S/c1-14(2)20-23-21(27-24-20)16-6-8-17(9-7-16)26-13-19(25)22-12-15-4-10-18(28-3)11-5-15/h4-11,14H,12-13H2,1-3H3,(H,22,25)

InChI Key

YLOPFYXSWDECDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)SC

Origin of Product

United States

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